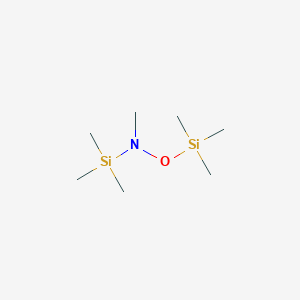

N-Méthyl-N,O-bis(triméthylsilyl)hydroxylamine

Vue d'ensemble

Description

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is a versatile organosilicon compound widely used in organic synthesis. It is known for its ability to act as a silylating agent, which makes it valuable in various chemical reactions, particularly in the protection of functional groups. The compound has the molecular formula C7H21NOSi2 and a molecular weight of 191.42 g/mol .

Applications De Recherche Scientifique

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets (aldehydes or ketones) through a stoichiometric reaction . The reaction intermediates formed are hemiaminals , which decompose to nitrones by a bimolecular push–pull mechanism .

Biochemical Pathways

The interaction of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine with aldehydes or ketones affects the biochemical pathways involving these compounds. The formation of nitrones from hemiaminals represents a significant transformation in these pathways .

Result of Action

The primary result of the compound’s action is the formation of N-methyl nitrones from aldehydes or ketones . This transformation occurs in good to excellent yields , indicating the compound’s efficacy in its role.

Action Environment

The action of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is influenced by environmental factors such as pH. The compound is readily prepared from MeNHOH·HCl under alkaline conditions , suggesting that its reactivity and stability may be pH-dependent.

Analyse Biochimique

Biochemical Properties

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine plays a crucial role in biochemical reactions, particularly in the protection and deprotection of carbonyl groups. It interacts with aldehydes and ketones to form N-methyl nitrones through a bimolecular push-pull mechanism . The compound is also involved in the protection-reduction-deprotection sequence, where it protects a carbonyl group, allows for reduction, and then regenerates the carbonyl group upon acidic work-up . This interaction is essential for various synthetic applications, making N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine a valuable tool in organic chemistry.

Cellular Effects

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of proteins and enzymes within cells. The compound’s ability to protect carbonyl groups can impact cellular metabolism by altering the availability of reactive carbonyl compounds . Additionally, its interactions with biomolecules can modulate cell signaling pathways, leading to changes in gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine involves its interaction with electrophiles, predominantly through the nitrogen nucleophilic center . The compound reacts with aldehydes and ketones to form N-methyl nitrones, with hemiaminals as intermediates . This reaction is facilitated by a bimolecular push-pull mechanism, where the compound acts as both a nucleophile and an electrophile. The protection-reduction-deprotection sequence further highlights its role in modulating chemical transformations at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine can change over time due to its stability and degradation. The compound is generally stable under alkaline conditions but can degrade under acidic conditions . Long-term studies have shown that its protective effects on carbonyl groups can persist, but the compound may eventually degrade, leading to the regeneration of the carbonyl group . These temporal effects are crucial for understanding its long-term impact on cellular function and biochemical reactions.

Dosage Effects in Animal Models

The effects of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine vary with different dosages in animal models. At lower doses, the compound effectively protects carbonyl groups and facilitates biochemical reactions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism . These dosage-dependent effects are essential for determining the safe and effective use of the compound in biochemical research and therapeutic applications.

Metabolic Pathways

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to protect carbonyl groups can influence metabolic flux and metabolite levels by altering the availability of reactive carbonyl compounds . Additionally, its interactions with enzymes can modulate their activity, leading to changes in metabolic pathways and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its protective effects on carbonyl groups . Understanding the transport and distribution of the compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its role in protecting carbonyl groups and modulating biochemical reactions within cells .

Méthodes De Préparation

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of N-methylhydroxylamine hydrochloride with silylating reagents under alkaline conditions. For instance, using trimethylsilyl chloride (Me3SiCl) or hexamethyldisilazane (Me3SiSiMe3) as silylating agents can yield the desired compound . The reaction typically proceeds as follows:

- Dissolve N-methylhydroxylamine hydrochloride in an alkaline medium.

- Add the silylating reagent (Me3SiCl or Me3SiSiMe3) to the solution.

- Allow the reaction to proceed at room temperature or under mild heating.

- Isolate the product through standard purification techniques such as distillation or chromatography.

Analyse Des Réactions Chimiques

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine undergoes various chemical reactions, primarily due to its silylating properties. Some notable reactions include:

Comparaison Avec Des Composés Similaires

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine can be compared with other silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These compounds share similar silylating properties but differ in their specific applications and reactivity:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): Widely used for the derivatization of hydroxyl groups in steroids and other compounds for GC-MS analysis.

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Commonly used for the derivatization of hydroxyl groups in steroids, with optimized reaction conditions involving heating at 70°C for 10 minutes.

N,O-bis(trimethylsilyl)acetamide (BSA): Used for the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols.

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine stands out due to its specific applications in the protection of carbonyl groups and its use in the synthesis of O-silylated hydroxamates .

Activité Biologique

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine (NMBTH) is a versatile organosilicon compound with significant implications in organic synthesis and biological activity. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Overview of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine

NMBTH is primarily known for its role as a silylating agent, facilitating reactions involving aldehydes and ketones. Its molecular formula is CHNOSi, with a molecular weight of 191.42 g/mol. The compound is synthesized from methylhydroxylamine hydrochloride under alkaline conditions, often employing silylating reagents like trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate (TMSOTf) to enhance reaction efficiency .

Target Compounds : NMBTH primarily targets aldehydes and ketones, forming N-methyl nitrones through a bimolecular push-pull mechanism. The reaction proceeds via the formation of hemiaminals, which subsequently decompose into nitrones .

Biochemical Pathways : The interaction of NMBTH with carbonyl compounds affects various biochemical pathways, notably those involving cellular metabolism and protein stability. By protecting carbonyl groups, NMBTH alters the availability of reactive carbonyl species, impacting cellular processes such as gene expression and signal transduction.

Cellular Effects

NMBTH has been observed to influence several cellular activities:

- Cell Signaling : It can modulate signaling pathways that regulate cell growth and differentiation.

- Gene Expression : By altering the availability of carbonyl compounds, it may affect transcription factors involved in gene regulation.

- Metabolic Pathways : Its role in protecting carbonyl groups can significantly impact metabolic reactions within cells.

Research Findings

A review of various studies highlights the biological activities attributed to NMBTH:

- Antioxidant Activity : NMBTH exhibits potential antioxidant properties by stabilizing reactive intermediates during biochemical reactions.

- Anticancer Properties : Preliminary studies suggest that derivatives of NMBTH may possess anticancer activities, particularly through the formation of nitrones that can interact with biological macromolecules .

Table 1: Summary of Biological Activities

Table 2: Synthetic Applications of NMBTH

Case Studies

-

Synthesis and Application in Steroid Analysis :

A study utilized NMBTH for the derivatization of hydroxyl groups in steroids for gas chromatography-mass spectrometry (GC-MS). This method improved detection sensitivity and selectivity for free phenolic steroids in pharmaceutical formulations. -

Biological Activity Evaluation :

Research indicated that the use of NMBTH derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound in cancer therapeutics .

Propriétés

IUPAC Name |

N-trimethylsilyl-N-trimethylsilyloxymethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21NOSi2/c1-8(10(2,3)4)9-11(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNSJZVQLMUDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(O[Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505160 | |

| Record name | N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22737-33-3 | |

| Record name | N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine interact with aldehydes and ketones, and what is the result of this interaction?

A1: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine reacts with aldehydes and ketones to form N-methyl nitrones. [, ] This reaction proceeds through a hemiaminal intermediate, which subsequently decomposes to the desired nitrone product through a bimolecular push-pull mechanism. []

Q2: What makes N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine advantageous for the synthesis of N-methyl nitrones compared to other methods?

A2: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine offers advantages in terms of regio- and chemoselectivity during N-methyl nitrone formation. [] This selectivity is attributed to the bulky nature of the reagent, which can influence its preference for reacting with specific functional groups or at sterically less hindered sites. []

Q3: Besides its use in nitrone synthesis, what other synthetic applications does N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine have?

A3: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine can also function as a protecting group for carbonyl functionalities. [] This allows for selective transformations on other parts of the molecule, followed by deprotection to regenerate the carbonyl group. For instance, it enables the "protection-reduction-deprotection" sequence where a carbonyl group is protected, another functional group in the molecule is reduced, and finally the carbonyl is regenerated, all in a single flask. []

Q4: What are the structural characteristics of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine?

A4: * Molecular Formula: C₇H₂₁NOSi₂ []* Molecular Weight: 191.47 g/mol []* Boiling Point: 40–41 °C at 10 mmHg []* Refractive Index (nD20): 1.4146 []

Q5: How is N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine prepared in the laboratory?

A5: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is synthesized by reacting N-Methylhydroxylamine hydrochloride with two equivalents of Chlorotrimethylsilane and three equivalents of Triethylamine in ether at 25 °C. This reaction results in a 52% yield of the desired product. []

Q6: Are there any specific handling or storage recommendations for N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine?

A6: Yes, due to its susceptibility to hydrolysis, N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine should be handled with care, minimizing exposure to moisture. [] It's best stored in a sealed bottle at low temperatures (-10 to -15°C) to prevent decomposition and maintain its quality. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.